![molecular formula C9H9ClFN3 B1439192 8-Fluoro-4-hydrazinoquinoline hydrochloride CAS No. 1171070-31-7](/img/structure/B1439192.png)
8-Fluoro-4-hydrazinoquinoline hydrochloride
Overview
Description
8-Fluoro-4-hydrazinoquinoline hydrochloride is a chemical compound with the empirical formula C9H8FN3 · HCl . It has a molecular weight of 213.64 . This compound is provided in solid form .
Molecular Structure Analysis
The SMILES string of 8-Fluoro-4-hydrazinoquinoline hydrochloride is FC1=C(N=CC=C2NN)C2=CC=C1.Cl . The InChI is 1S/C9H8FN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H .Physical And Chemical Properties Analysis
8-Fluoro-4-hydrazinoquinoline hydrochloride is a solid . Its molecular weight is 213.64 . The compound’s empirical formula is C9H8FN3 · HCl .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of derivatives related to 8-Fluoro-4-hydrazinoquinoline, such as 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, has been explored, serving as versatile intermediates for further chemical transformations. These derivatives have shown varied in vitro biological activities, indicating the potential for developing pharmacologically active compounds (Ziegler, Kuck, Harris, & Lin, 1988).
Fluorescence-Based Sensor Arrays
8-Hydroxyquinoline-based ligands with extended conjugated fluorophores have been designed for fluorescence-based sensor arrays. These arrays utilize changes in the RGB signal to distinguish between cationic analytes, demonstrating the chemical's utility in sensitive detection applications (Palacios, Wang, Montes, Zyryanov, Hausch, Jursíková, & Anzenbacher, 2007).
Ultraweak Fluorescence and Proton Transfer
The study of 8-Hydroxyquinoline (8-HQ) and its derivatives in various media has revealed insights into their ultraweak fluorescence and ultrafast excited-state proton transfer processes. This research has implications for the understanding of the fluorescence properties of metal complexes with 8-HQ, which are widely used in analytical chemistry (Park, Ghosh, Park, Lee, Kwak, & Kwon, 2016).
Antibacterial Properties
Research into 8-nitrofluoroquinolone derivatives, including those related to 8-Fluoro-4-hydrazinoquinoline, has shown significant antibacterial properties. These studies provide a foundation for the development of new antibiotics targeting both gram-positive and gram-negative bacteria (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Anticancer Applications
Derivatives of 4-aminoquinoline, a related compound, have been investigated for their potential to sensitize tumor cell killing when used in combination with Akt inhibitors. This suggests the possibility of utilizing 8-Fluoro-4-hydrazinoquinoline derivatives in cancer therapy, highlighting the compound's relevance beyond its immediate chemical class (Hu, Solomon, Cañó, & Lee, 2009).
Neuroimaging and Alzheimer's Disease
Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline has been developed as a PET radiopharmaceutical to probe the "metal hypothesis of Alzheimer's disease". This showcases the application of 8-Hydroxyquinoline derivatives in neuroimaging and the potential for investigating neurodegenerative diseases (Liang, Holland, Stephenson, Kassenbrock, Rotstein, Daignault, Lewis, Collier, Hooker, & Vasdev, 2015).
Safety and Hazards
properties
IUPAC Name |
(8-fluoroquinolin-4-yl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYJQGIDNCYIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656583 | |
Record name | 8-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-4-hydrazinoquinoline hydrochloride | |
CAS RN |
1171070-31-7 | |
Record name | 8-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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